5-Chloroquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNYFPRSHXRDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555327 | |

| Record name | 5-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68050-37-3 | |

| Record name | 5-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloroquinolin-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Chloroquinolin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic and structural features, derived from the quinoline scaffold, a reactive amino group at the C2 position, and an electron-withdrawing chlorine atom at the C5 position, make it a valuable precursor for a diverse range of biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, established synthetic protocols, characteristic reactivity, and key spectroscopic data. The insights herein are intended to empower researchers in leveraging this compound for the rational design and development of novel therapeutic agents and complex molecular architectures.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, and its properties are defined by the interplay of the aromatic quinoline core, the basic amino group, and the electronegative chloro substituent. These features govern its solubility, reactivity, and interaction with biological targets.

Structural and Physical Data

A summary of the key physicochemical properties for this compound is presented below. It is critical to distinguish this isomer from others, such as 5-chloroquinolin-8-amine, as their properties differ significantly.

| Property | Data | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 68050-37-3 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [2] |

| Molecular Weight | 178.62 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Data not readily available | |

| Boiling Point | Predicted: 354.4 ± 27.0 °C | [3] |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [2][4] |

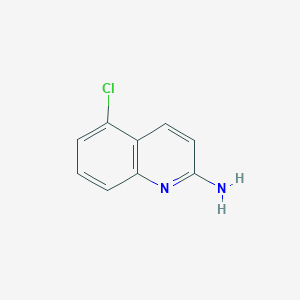

Molecular Structure Diagram

The structural formula of this compound highlights the key functional groups on the quinoline ring system.

References

5-Chloroquinolin-2-amine molecular structure and IUPAC name

An In-Depth Technical Guide to 5-Chloroquinolin-2-amine: Structure, Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic compound that serves as a foundational building block in the landscape of medicinal chemistry and pharmaceutical research. Its unique molecular architecture, characterized by a quinoline scaffold substituted with a strategically placed chlorine atom and a reactive amine group, makes it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, delving into its molecular structure, nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it explores the compound's significant role as a privileged scaffold in drug discovery, with a particular focus on the development of novel therapeutic agents for oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal nomenclature is fundamental to its study and application in scientific research.

IUPAC Name and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . It is uniquely identified in chemical databases and literature by the following identifiers:

Structural Elucidation

The molecular structure of this compound is comprised of a bicyclic aromatic quinoline core. The key features of its structure are:

-

A quinoline ring system , which is a fusion of a benzene ring and a pyridine ring.

-

An amine group (-NH₂) attached at the C2 position of the quinoline ring. This group is a key functional handle, acting as a nucleophile or a site for derivatization.

-

A chlorine atom (-Cl) substituted at the C5 position. This halogen atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, and can participate in halogen bonding with biological targets.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and biological systems. These properties are crucial for designing synthetic routes, developing formulations, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 178.62 g/mol | [3] |

| Monoisotopic Mass | 178.02977 Da | [2] |

| Melting Point | Data not available in cited literature. Isomers such as 5-chloroquinolin-8-amine melt at 70-87°C. | [4][5][6] |

| Boiling Point | Predicted: 354.4 ± 27.0 °C (for isomer 5-chloroquinolin-8-amine) | [5] |

| Solubility | Expected to have limited solubility in water but be soluble in polar organic solvents like DMF, ethanol, and methanol, based on the properties of similar structures. | [7][8][9] |

| XLogP3 (Predicted) | 2.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis and Mechanistic Insights

The synthesis of 2-aminoquinoline derivatives is a well-established area of organic chemistry. Several strategies can be employed, often involving cyclization reactions to construct the quinoline core.

Overview of Synthetic Strategies

Common methods for preparing 2-aminoquinolines include the Friedländer annulation, nucleophilic substitution of 2-chloroquinolines, and various reductive cyclization protocols. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For this compound, a reductive cyclization approach offers an efficient pathway.

Detailed Protocol: Zn/AcOH-Mediated Reductive Cyclization

This protocol describes a one-pot synthesis of a 2-aminoquinoline derivative through the reductive cyclization of a cyano-nitro precursor, a method known for its operational simplicity and use of readily accessible reagents.[10]

Causality of Experimental Choices:

-

Zinc (Zn) and Acetic Acid (AcOH): This combination is a classic and effective reducing system.[10] Zinc metal acts as the electron donor, while acetic acid provides the protons necessary for the reduction of the nitro group to an amine. This in-situ-formed amine then participates in the crucial cyclization step.

-

One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources while often improving overall yield by minimizing material loss between steps.

Experimental Protocol:

-

Precursor Synthesis: Synthesize the appropriate starting material, such as an Isopropyl-2-cyano-3-(4-chloro-2-nitrophenyl)acrylate, via a Knoevenagel condensation between 4-chloro-2-nitrobenzaldehyde and isopropyl cyanoacetate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitro-cyano precursor (1 equivalent) in a suitable solvent like glacial acetic acid.

-

Reductive Cyclization: Add zinc dust (4-5 equivalents) portion-wise to the stirred solution. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

Caption: Workflow for Zn/AcOH-mediated synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex drug candidates.

Role as a Privileged Scaffold

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because it is capable of binding to multiple, diverse biological targets. The presence of the C2-amino group provides a convenient point for chemical modification, allowing for the exploration of a vast chemical space. The C5-chloro group can enhance binding affinity through halogen bonds and improve metabolic stability by blocking a potential site of oxidation.[6]

Therapeutic Potential of Derivatives

Derivatives of chloro-amino quinolines have been investigated for a wide range of therapeutic applications:

-

Anticancer Agents: The quinoline core can mimic the purine ring of ATP, making it an excellent starting point for designing kinase inhibitors.[6] By adding various side chains to the C2-amino group, chemists can achieve potent and selective inhibition of key kinases in cancer signaling pathways, such as PI3K/Akt/mTOR.[6]

-

Antimicrobial and Antimalarial Agents: Quinoline-based drugs have a long history in treating infectious diseases, most notably malaria (e.g., chloroquine). The this compound scaffold can be used to generate new derivatives with potent activity against various bacteria, fungi, and parasites.[3]

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound stands out as a compound of significant strategic importance for the drug development community. Its robust and tunable structure provides a reliable foundation for the synthesis of diverse molecular libraries. The interplay between the quinoline core, the reactive amino group, and the modulating chloro-substituent offers a powerful toolkit for medicinal chemists. As the search for novel therapeutics continues, the utility of well-designed building blocks like this compound will remain critical in accelerating the discovery of next-generation medicines.

References

- 1. 68050-37-3|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 3. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]

- 6. 5-CHLOROQUINOLIN-8-AMINE | 5432-09-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Buy 5-Chloro, 8-Hydroxyquinoline at Best Price, Yellow Crystalline Powder [forecastchemicals.com]

- 10. 92385-37-0 CAS MSDS (4-AMINO-5-CHLOROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloroquinolin-2-amine

Abstract: 5-Chloroquinolin-2-amine is a pivotal heterocyclic intermediate in the landscape of medicinal chemistry and drug development, serving as a foundational scaffold for a range of pharmacologically active agents.[1] Its precise structural confirmation is paramount for ensuring the integrity of synthetic pathways and the safety of downstream applications. This technical guide provides an in-depth elucidation of the characteristic spectroscopic signature of this compound. In the absence of a complete set of published experimental spectra, this document leverages foundational spectroscopic principles and comparative data from analogous quinoline structures to establish a reliable analytical profile. We will dissect the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering both predictive analysis and validated experimental protocols for researchers and quality control professionals.

Molecular Structure and Electronic Influence

The spectroscopic properties of this compound are a direct consequence of its molecular architecture. The quinoline core is functionalized with two key substituents: an electron-donating amine (-NH₂) group at the C-2 position and an electron-withdrawing chlorine (-Cl) atom at the C-5 position. The amine group increases electron density in the pyridine ring, generally shielding nearby nuclei, while the inductive effect of the chlorine atom deshields nuclei in the benzene ring. This electronic push-pull system creates a unique and predictable pattern in its spectroscopic data.

Caption: Chemical structure and IUPAC numbering for this compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), high-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

Expected Data: The predicted monoisotopic mass is 178.02977 Da.[2] A key validation point is the presence of the chlorine isotope pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion will appear as two peaks, [M]⁺• and [M+2]⁺•, with a characteristic intensity ratio of approximately 3:1.

Data Summary Table: Predicted Mass-to-Charge Ratios

| Ion Species | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺• | C₉H₇³⁵ClN₂⁺• | 178.030 | Molecular ion (³⁵Cl) |

| [M+2]⁺• | C₉H₇³⁷ClN₂⁺• | 180.027 | Molecular ion (³⁷Cl Isotope) |

| [M+H]⁺ | C₉H₈³⁵ClN₂⁺ | 179.037 | Protonated molecule (most common in ESI+)[2] |

| [M+H+2]⁺ | C₉H₈³⁷ClN₂⁺ | 181.034 | Protonated molecule (³⁷Cl Isotope) |

| [M+Na]⁺ | C₉H₇³⁵ClN₂Na⁺ | 201.019 | Sodium adduct[2] |

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Scan Range: 50 - 500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes.

-

Analysis: Process the resulting spectrum to identify the monoisotopic mass of the protonated molecule [M+H]⁺ and confirm the ~3:1 intensity ratio for the [M+H]⁺ and [M+H+2]⁺ peaks.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the primary amine and the aromatic quinoline core.

Expected Absorptions: The primary amine group is particularly diagnostic, giving rise to a characteristic doublet in the N-H stretching region and a strong bending vibration.[3]

Data Summary Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | Two distinct peaks, characteristic of a primary amine (-NH₂).[4] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of the aromatic quinoline system.[5] |

| 1650 - 1580 | N-H Bend (Scissoring) | Strong | Characteristic of a primary amine.[3] |

| 1620 - 1450 | C=C and C=N Ring Stretch | Strong to Medium | Multiple bands corresponding to the vibrations of the quinoline core.[5] |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | Vibration of the bond between the amine nitrogen and the aromatic ring.[3] |

| 850 - 750 | C-H Out-of-Plane Bend | Strong | Pattern can sometimes give clues about ring substitution. |

| < 800 | C-Cl Stretch | Medium to Strong | Confirms the presence of the chloro substituent. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Scan Range: 4000 - 400 cm⁻¹.[6]

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically sufficient.

-

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal, followed by the sample spectrum.

-

Analysis: The resulting spectrum should be baseline-corrected and the key absorption peaks identified and compared against the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural assignment.

Caption: A logical workflow for the complete NMR structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the five aromatic protons and the two amine protons. The chemical shifts are influenced by the electronic nature of the substituents. The amine protons are expected to appear as a broad singlet that can exchange with D₂O.[4]

Data Summary Table: Predicted ¹H NMR Assignments (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant J (Hz) | Notes |

|---|---|---|---|---|

| H-8 | 7.8 - 8.0 | d | ~8.0 | Deshielded by proximity to the ring nitrogen. |

| H-7 | 7.5 - 7.7 | t | ~7.5 | Triplet from coupling to H-6 and H-8. |

| H-6 | 7.3 - 7.5 | d | ~7.0 | Influenced by the C-5 chloro group. |

| H-4 | 7.2 - 7.4 | d | ~9.0 | Coupled to H-3. |

| H-3 | 6.7 - 6.9 | d | ~9.0 | Shielded by the C-2 amine group. |

| -NH₂ | 4.5 - 5.5 | br s | - | Broad signal, exchangeable with D₂O.[4] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. Carbons directly attached to heteroatoms (N, Cl) will show the most significant shifts.

Data Summary Table: Predicted ¹³C NMR Assignments (in CDCl₃)

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C-2 | 158 - 162 | Attached to amine group, significantly shifted downfield. |

| C-4 | 135 - 140 | |

| C-8a | 145 - 150 | Quaternary carbon, bridgehead. |

| C-7 | 128 - 132 | |

| C-5 | 125 - 130 | Attached to chlorine, shifted downfield. |

| C-8 | 124 - 128 | |

| C-6 | 120 - 124 | |

| C-4a | 118 - 122 | Quaternary carbon, bridgehead. |

| C-3 | 110 - 115 | Shielded by the C-2 amine group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup (¹H NMR):

-

Spectrometer: 400 MHz or higher for good resolution.

-

Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

-

-

Instrument Setup (¹³C NMR):

-

Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

2D NMR (if required): If assignments are ambiguous, perform 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC (for direct ¹H-¹³C correlations) to confirm connectivity.[7]

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts to the TMS signal. Integrate the ¹H signals and analyze the multiplicities and coupling constants to assign the structure.

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust framework for the unequivocal identification and quality assessment of this compound. By combining high-resolution mass spectrometry to confirm molecular formula and the characteristic chlorine isotope pattern, FTIR to verify key functional groups, and detailed 1D/2D NMR analysis to elucidate the precise molecular structure, researchers can proceed with confidence in their synthetic and drug development endeavors. This multi-faceted analytical approach forms a self-validating system, ensuring the scientific integrity of any work involving this important chemical intermediate.

References

***In Silico* Modeling of 5-Chloroquinolin-2-amine Interactions: A Technical Guide for Drug Discovery Professionals**

Executive Summary

The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, high costs, and a significant rate of attrition.[1] In silico modeling has emerged as an indispensable tool to navigate this complex path, offering a rational, cost-effective, and rapid approach to drug discovery.[1][2] This guide provides a comprehensive, in-depth technical framework for the computational analysis of 5-Chloroquinolin-2-amine, a member of the versatile quinoline scaffold known for its wide-ranging therapeutic potential.[3][4][5] We will dissect the in silico workflow, from initial target identification to the prediction of pharmacokinetic properties, grounding each step in established scientific principles and providing actionable, field-proven protocols. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to harness computational tools for elucidating the therapeutic promise of quinoline-based compounds.

Introduction: The Quinoline Scaffold and this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with antimicrobial, anticancer, and anti-inflammatory properties.[3][4][6] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of its biological activity.[4] this compound serves as a key intermediate in the synthesis of these biologically active compounds, making it a molecule of significant interest.[7] The presence of the chloro group and the amine substituent provides critical points for interaction with biological targets, making it an ideal candidate for in silico investigation to unlock its full therapeutic potential.

Why In Silico Modeling?

Traditional drug discovery is a time-consuming and expensive endeavor.[1][2] Computational, or in silico, methods accelerate this process by allowing for the rapid screening of large compound libraries, predicting molecular interactions, and evaluating drug-like properties before committing to costly and labor-intensive laboratory experiments.[2][8] This predictive power helps to prioritize the most promising candidates, reducing failure rates in later stages of development.[1][9]

The overall workflow of our in silico investigation is a multi-pillar approach, designed to build a comprehensive profile of this compound.

Caption: A high-level overview of the sequential, multi-pillar in silico workflow.

Pillar 1: Target Identification and Validation

The first crucial step in drug discovery is identifying the biological target—typically a protein—with which the compound interacts to exert its effect.[8][10] For a novel or under-characterized compound like this compound, we can employ several computational strategies.

Methodology: Reverse Docking and Pharmacophore Screening

-

Reverse Docking: Instead of docking one ligand to one target, we dock our ligand (this compound) against a large library of known protein structures (e.g., the entire Protein Data Bank, PDB). The proteins that show the highest predicted binding affinity are considered potential targets.

-

Pharmacophore Screening: This method identifies the essential 3D arrangement of chemical features (pharmacophore) in a molecule that is responsible for its biological activity. We can build a pharmacophore model based on the this compound structure and screen it against a database of protein structures to find targets with complementary features.

-

Literature and Database Mining: Since quinoline derivatives are known to target a range of proteins, particularly kinases involved in cancer signaling pathways, we can search databases like ChEMBL and PubChem to find proteins that are known to bind to similar chloroquinoline scaffolds.[3][11]

Target Validation: The Causality Check

Identifying a potential target is not enough; we must validate its relevance to a disease.[8] For instance, if reverse docking suggests that this compound binds strongly to a specific kinase, we must ask:

-

Is this kinase overexpressed or mutated in a particular disease (e.g., cancer)?

-

Is inhibiting this kinase a validated therapeutic strategy?

Answering these questions through literature review and bioinformatics databases (e.g., OMIM, KEGG) provides the authoritative grounding needed to proceed with a specific target. For this guide, we will hypothesize that our target identification process pointed towards a member of the Phosphoinositide 3-kinase (PI3K) family , a well-established target in cancer therapy that has been shown to be inhibited by quinoline derivatives.[12]

Pillar 2: Molecular Docking - Predicting Binding Interactions

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein.[13][14][15] It is a cornerstone of structure-based drug design, allowing us to visualize interactions at the atomic level.[16]

Theoretical Underpinnings

Docking involves two main components: a search algorithm that generates a large number of possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose.[16] A lower (more negative) score typically indicates a more favorable binding interaction.

Caption: The logical workflow of a typical molecular docking experiment.

Detailed Protocol: Docking this compound into PI3K

This protocol uses AutoDock Vina, a widely used and validated docking program.

Step 1: Ligand Preparation

-

Rationale: The ligand's 3D structure and charge distribution must be accurate for a meaningful simulation.

-

Obtain the 2D structure of this compound (e.g., from PubChem).

-

Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure to 3D.

-

Perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation.

-

Save the structure in a .pdbqt format, which includes atomic charges and torsional degrees of freedom.

Step 2: Receptor Preparation

-

Rationale: The protein structure obtained from the PDB is often incomplete, containing water molecules, co-factors, or other ligands that must be removed to prepare the binding site.

-

Download the crystal structure of the target protein (e.g., PI3Kδ, PDB ID: 2WXF) from the Protein Data Bank.

-

Use a preparation tool (e.g., AutoDock Tools) to remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens, as they are crucial for forming hydrogen bonds.

-

Assign atomic charges (e.g., Gasteiger charges).

-

Save the prepared receptor in .pdbqt format.

Step 3: Grid Box Generation

-

Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should encompass the entire active site of the protein.

-

Identify the active site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature.

-

In AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to cover this active site with a small margin.

Step 4: Running the Docking Simulation

-

Create a configuration file specifying the paths to the prepared ligand and receptor files, the grid box parameters, and the desired output file name.

-

Execute the AutoDock Vina program from the command line, referencing the configuration file.

Step 5: Analysis and Self-Validation

-

Rationale: The output provides multiple binding poses ranked by their scores. The top-ranked pose is the most likely binding mode. We must critically evaluate this pose for chemical and biological plausibility.

-

Visualize the output file in a molecular viewer (e.g., PyMOL, Chimera).

-

Analyze the interactions between this compound and the PI3K active site. Look for key interactions, such as hydrogen bonds with hinge region residues like Val828, a common feature for PI3K inhibitors.[17]

-

Trustworthiness Check: If a known inhibitor was co-crystallized in the PDB structure, perform a "re-docking" experiment. Remove the known inhibitor and dock it back into the protein. A successful docking protocol should reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å).

Data Presentation

Summarize the docking results in a clear table.

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| Interacting Residues | VAL828, LYS707, MET752 | Key amino acids in the PI3K active site. |

| Hydrogen Bonds | 1 (with VAL828) | Indicates a specific, stabilizing interaction. |

| Re-docking RMSD (Å) | 1.25 | Validates the accuracy of the docking protocol. |

Pillar 3: Molecular Dynamics (MD) Simulations - Assessing Stability

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view.[18][19] MD simulates the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex and observe conformational changes that are not captured by docking.[20][21]

Theoretical Underpinnings

MD simulations solve Newton's equations of motion for a system of atoms and molecules.[22] By calculating the forces between atoms and updating their positions and velocities over small time steps (femtoseconds), we can generate a trajectory that reveals the system's behavior over nanoseconds or even microseconds.[20]

Caption: The sequential stages of a Molecular Dynamics simulation workflow.

Detailed Protocol: MD Simulation of the PI3K-Ligand Complex

This protocol uses GROMACS, a popular and powerful MD simulation package.

Step 1: System Preparation

-

Rationale: The simulation must take place in an environment that mimics physiological conditions, including water and ions.

-

Take the best-ranked pose of the this compound-PI3K complex from the docking study.

-

Define the simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

-

Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

Step 2: Minimization and Equilibration

-

Rationale: Before the production simulation, the system must be relaxed to remove any steric clashes and brought to the desired temperature and pressure.

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove bad contacts.

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the water molecules to equilibrate around the complex.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Release the restraints and allow the system to equilibrate at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

Step 3: Production MD Run

-

Run the simulation for a desired length of time (e.g., 100 nanoseconds). The trajectory (atom positions over time) is saved at regular intervals.

Step 4: Trajectory Analysis and Self-Validation

-

Rationale: The raw trajectory must be analyzed to extract meaningful biological insights. The stability of key metrics indicates a converged and reliable simulation.

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the complex has reached a stable equilibrium. This is a crucial trustworthiness check .

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue. This reveals which parts of the protein are flexible and which are stable. High fluctuations in the binding site could indicate an unstable interaction.

-

Hydrogen Bond Analysis: Monitor the number of hydrogen bonds between the ligand and protein throughout the simulation. A persistent hydrogen bond (e.g., with VAL828) strongly supports a stable binding interaction.

Data Presentation

| Analysis Metric | Result | Interpretation |

| Simulation Length | 100 ns | A standard length for assessing complex stability. |

| Backbone RMSD | Plateaued at ~0.2 nm after 20 ns | The protein structure is stable throughout the simulation. |

| Ligand RMSD | Stable within the binding pocket (~0.15 nm) | The ligand remains bound and does not dissociate. |

| Key H-Bond Occupancy | VAL828-Ligand: 85% | The critical hydrogen bond is maintained for most of the simulation. |

Pillar 4: ADMET Prediction - Forecasting Drug-Likeness

A compound can have excellent binding affinity but fail as a drug due to poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to filter out compounds with undesirable profiles early on.[2][9]

Methodology: Using Web Servers and Predictive Models

Step-by-Step Protocol

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Input the SMILES string into an ADMET prediction server (e.g., ADMET-AI, SwissADME).[25]

-

The server will return a comprehensive list of predicted properties.

Analysis and Interpretation of Key Parameters

| Property Class | Parameter | Predicted Value | Interpretation (Good/Bad) & Rationale |

| Physicochemical | Molecular Weight | 178.61 g/mol | Good: < 500 g/mol , compliant with Lipinski's Rule of Five. |

| LogP (Lipophilicity) | 2.5 | Good: A balanced value for membrane permeability and solubility. | |

| Absorption | GI Absorption | High | Good: Likely to be well-absorbed from the gut after oral administration. |

| BBB Permeant | No | Context-Dependent: Good if targeting peripheral cancers, bad if targeting brain tumors. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential Bad: Inhibition of key metabolic enzymes can lead to drug-drug interactions. |

| Toxicity | AMES Toxicity | No | Good: Predicted to be non-mutagenic. |

| Hepatotoxicity | No | Good: Low risk of causing liver damage. |

Data Synthesis and Conclusion

The power of this multi-pillar in silico approach lies in the synthesis of all data points to build a holistic profile of this compound.

-

Target Identification suggested PI3K as a plausible target, a hypothesis supported by literature on similar scaffolds.

-

Molecular Docking predicted a strong binding affinity to the PI3K active site, forming a key hydrogen bond with the hinge residue VAL828. This provided a specific, testable hypothesis about its mechanism of action.

-

Molecular Dynamics simulations confirmed that this interaction is stable over time, with the ligand remaining securely in the binding pocket and maintaining the critical hydrogen bond.

-

ADMET Prediction indicated that the compound has generally favorable drug-like properties (good absorption, non-mutagenic) but flagged a potential liability in its inhibition of the CYP2D6 enzyme.

References

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

- 8. longdom.org [longdom.org]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. academicjournals.org [academicjournals.org]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsrtjournal.com [ijsrtjournal.com]

- 14. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. A Review on Molecular Dynamics Simulations in Understanding the Mechanism of Biological Phenomena at the nanoscale [donyayenano.ir]

- 19. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]

- 21. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]

- 22. Molecular Dynamics | Springer Nature Experiments [experiments.springernature.com]

- 23. portal.valencelabs.com [portal.valencelabs.com]

- 24. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 25. ADMET-AI [admet.ai.greenstonebio.com]

5-Chloroquinolin-2-amine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Abstract

This technical guide provides an in-depth exploration of 5-Chloroquinolin-2-amine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, synthesis methodologies, characteristic reactivity, and highlights its significant role as a scaffold in the development of therapeutic agents. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This compound, with its distinct arrangement of a nucleophilic amino group at the 2-position and an electron-withdrawing chloro group on the benzo-fused ring, presents a unique and versatile platform for chemical diversification.[2]

The presence of the 2-amino group provides a convenient handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and participation in cyclization reactions to construct more complex heterocyclic systems.[3] Concurrently, the 5-chloro substituent not only influences the overall electronic nature of the quinoline ring but also serves as a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[4] This dual functionality makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realms of oncology and infectious diseases.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 68050-37-3 | [5] |

| Molecular Formula | C₉H₇ClN₂ | [5] |

| Molecular Weight | 178.62 g/mol | [5] |

| Appearance | Light yellow needle-like crystals | [6] |

| Solubility | Insoluble in water, soluble in ethanol and ether | [6] |

| Melting Point | 87 °C | [6] |

Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not widely available in the public domain. The following are predicted and expected spectral characteristics based on the analysis of structurally similar compounds.

2.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system. The protons on the pyridine ring (H3 and H4) and the benzene ring (H6, H7, and H8) will exhibit characteristic chemical shifts and coupling patterns. The amino group protons (NH₂) will likely appear as a broad singlet.

2.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrogen atoms. The carbon bearing the amino group (C2) is expected to be significantly shielded, while the carbon attached to the chlorine atom (C5) will be deshielded.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (primary amine) |

| 1620-1580 | C=N and C=C stretching (quinoline ring) |

| 1500-1400 | Aromatic C=C stretching |

| 850-750 | C-Cl stretching |

2.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 178, corresponding to the molecular weight of the compound. An isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak would be characteristic of the presence of a single chlorine atom.

Synthesis of this compound

Proposed Synthetic Route: Modified Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][7][8][9] A plausible route to this compound could involve the reaction of 2-amino-5-chlorobenzaldehyde with a suitable C2-synthon that provides the 2-amino functionality. A domino nitro reduction-Friedländer heterocyclization offers a practical alternative, starting from the more readily available 2-nitrobenzaldehyde derivative.[10]

Protocol 1: Proposed Synthesis of this compound via a Modified Friedländer Approach

Step 1: Synthesis of 2-Amino-5-chlorobenzaldehyde

This intermediate can be prepared from 5-chloro-2-nitrobenzaldehyde through a standard reduction protocol.

-

To a solution of 5-chloro-2-nitrobenzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-amino-5-chlorobenzaldehyde, which can be used in the next step without further purification.

Step 2: Cyclization to form this compound

The cyclization of 2-amino-5-chlorobenzaldehyde with a suitable reagent to introduce the 2-amino group is the key step. One potential approach involves the use of a protected aminoacetaldehyde equivalent followed by deprotection. A more direct, though less documented, approach might involve reaction with a reagent like cyanamide under acidic or basic conditions.

Note: This proposed protocol is based on established chemical principles and requires experimental validation and optimization.

Alternative Synthetic Strategy: Combes Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][11][12][13] For the synthesis of this compound, a potential route could involve the reaction of 3-chloroaniline with a β-dicarbonyl compound that incorporates the 2-amino functionality or a precursor.

Reactivity and Synthetic Applications

This compound is a bifunctional building block, and its reactivity is dictated by the interplay of the amino and chloro substituents.

Reactions at the 2-Amino Group

The 2-amino group is a versatile handle for further functionalization. It readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. It can also be alkylated or used as a nucleophile in substitution reactions.

Reactions at the 5-Chloro Position: Cross-Coupling Reactions

The chlorine atom at the 5-position is amenable to displacement via transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and a variety of aryl or vinyl boronic acids or esters. This reaction is typically catalyzed by a palladium complex in the presence of a base.

References

- 1. benchchem.com [benchchem.com]

- 2. Combes synthesis of quinolines [quimicaorganica.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. 5-CHLOROQUINOLIN-8-AMINE | 5432-09-7 [chemicalbook.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

Methodological & Application

Synthesis of 5-Chloroquinolin-8-amine from 5-chloro-8-nitroquinoline: An Application Note and Protocol

Introduction

Aminoquinolines are a pivotal class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials science innovations. Their versatile chemical nature allows for a wide range of further functionalization, making them indispensable building blocks in modern organic synthesis. This application note provides a detailed protocol for the synthesis of 5-chloroquinolin-8-amine, a valuable intermediate, through the chemical reduction of 5-chloro-8-nitroquinoline. We will delve into the rationale behind the chosen synthetic strategy, present a step-by-step experimental procedure, and discuss critical safety and handling considerations.

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, with various methods available to the synthetic chemist.[1] These methods range from catalytic hydrogenation to the use of dissolving metals and other reducing agents. The choice of method often depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups. For the conversion of 5-chloro-8-nitroquinoline to 5-chloroquinolin-8-amine, a key consideration is the preservation of the chloro-substituent, which can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.[2]

Strategic Overview: The Choice of Reducing Agent

Several well-established methods can be employed for the reduction of nitroarenes to their corresponding anilines.[1] A comparative overview of the most common approaches is presented below:

| Method | Reducing Agent | Advantages | Disadvantages | Suitability for 5-chloro-8-nitroquinoline |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency, clean byproducts (water). | Potential for dehalogenation, requires specialized pressure equipment.[2] | Caution is advised due to the risk of removing the chlorine atom. Raney Nickel is sometimes preferred over Pd/C to minimize this side reaction.[2] |

| Metal/Acid Reduction | Fe/HCl, Zn/HCl, Sn/HCl | Cost-effective, robust, and tolerates a wide range of functional groups.[2][3] | Generates significant metal waste, which can complicate product isolation and purification.[4] | A viable and historically significant method. The use of tin (Sn) or iron (Fe) in acidic media is a classic and effective approach for this transformation.[3] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Mild reaction conditions, good selectivity for the nitro group.[2] | Stoichiometric amounts of tin salts are required, leading to tin-containing waste. The workup can be challenging due to the formation of tin oxides.[5] | A highly effective and selective method, often favored in laboratory settings for its reliability in reducing nitroarenes without affecting other functional groups.[5] |

| Hydrazine-based Reduction | N₂H₄·H₂O with a catalyst (e.g., CuO) | Can be highly selective and efficient under mild conditions.[6][7] | Hydrazine is highly toxic and potentially explosive; requires careful handling. | A promising modern alternative, with recent studies showing high conversion and selectivity for nitroquinoline reductions.[6] |

For this application note, we will focus on the Tin(II) Chloride (SnCl₂) reduction method. This choice is predicated on its high chemoselectivity, which minimizes the risk of dehalogenation of the starting material, and its effectiveness under relatively mild laboratory conditions.[5]

Reaction Mechanism: The Role of Tin(II) Chloride

The reduction of a nitro group by tin(II) chloride in the presence of a proton source (typically an acid) is a classic example of a metal-based reduction. The overall transformation involves a series of single electron transfers from the Sn(II) salt, which is oxidized to Sn(IV), to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[3]

Caption: A simplified representation of the stepwise reduction of the nitro group.

Experimental Protocol: Synthesis of 5-chloroquinolin-8-amine

This protocol is designed for the laboratory-scale synthesis of 5-chloroquinolin-8-amine. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 5-chloro-8-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | 5.0 g | Major Chemical Supplier |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 21.6 g | Major Chemical Supplier |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~30 mL | Major Chemical Supplier |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | Major Chemical Supplier |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As required | Major Chemical Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As required | Major Chemical Supplier |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As required | Major Chemical Supplier |

Step-by-Step Procedure

Caption: A flowchart illustrating the key stages of the synthesis process.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 5-chloro-8-nitroquinoline in 100 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.

-

Preparation of Reducing Agent: In a separate beaker, carefully dissolve 21.6 g of tin(II) chloride dihydrate in 30 mL of concentrated hydrochloric acid. This process is exothermic and should be performed with caution.

-

Addition of Reducing Agent: Slowly add the tin(II) chloride solution to the stirred solution of 5-chloro-8-nitroquinoline. The addition should be done dropwise to control the initial exothermic reaction.

-

Reaction: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.

-

Work-up - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH reaches 8-9. This step should be performed in an ice bath to dissipate the heat generated. A precipitate of tin hydroxides will form.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 5-chloroquinolin-8-amine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a light yellow crystalline solid.[8]

Characterization of 5-Chloroquinolin-8-amine

The identity and purity of the synthesized 5-chloroquinolin-8-amine can be confirmed using standard analytical techniques:

-

Melting Point: The purified product should have a sharp melting point, which can be compared to the literature value (approximately 87°C).[8]

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight (C₉H₇ClN₂, MW: 178.62).[9]

-

FT-IR Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.

-

Safety and Handling Precautions

Working with nitroaromatic compounds and the reagents involved in this synthesis requires strict adherence to safety protocols.

-

Nitroaromatic Compounds: Aromatic nitro compounds are toxic and can be absorbed through the skin.[10] They may also be explosive, especially when heated under confinement.[11] Always handle 5-chloro-8-nitroquinoline with appropriate gloves and in a fume hood.[10][12]

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care, using appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Solvents: Ethanol and dichloromethane are flammable and volatile. Ensure all heating is done using a heating mantle and that there are no open flames in the vicinity.

-

Waste Disposal: The tin-containing waste generated during the work-up should be disposed of according to institutional and local environmental regulations.

By following this detailed protocol and adhering to the safety guidelines, researchers can effectively synthesize 5-chloroquinolin-8-amine for use in further research and development activities.

References

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 4. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-CHLOROQUINOLIN-8-AMINE | 5432-09-7 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. agilent.com [agilent.com]

Synthesis of 5-Chloroquinolin-2-amine Derivatives: An Application and Protocol Guide

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties.[1][3] Specifically, 5-Chloroquinolin-2-amine derivatives serve as crucial intermediates in the synthesis of targeted therapies, leveraging the specific substitution pattern to modulate biological activity and pharmacokinetic properties.[4]

This technical guide provides a comprehensive overview of two primary synthetic strategies for accessing this compound derivatives, tailored for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of these protocols, offering field-proven insights to ensure reproducibility and success.

Strategic Approaches to the this compound Core

The synthesis of this compound derivatives can be broadly approached via two distinct and effective strategies:

-

Pathway A: Friedländer Annulation. This classic and versatile method involves the construction of the quinoline ring from a suitably substituted o-aminoaryl aldehyde or ketone. For our target scaffold, this entails the reaction of 2-amino-5-chlorobenzaldehyde with a carbonyl compound containing an α-methylene group.[3][5][6]

-

Pathway B: Palladium-Catalyzed Amination of a Dihaloquinoline Precursor. This modern approach relies on the powerful Buchwald-Hartwig amination reaction to introduce the C2-amino functionality onto a pre-existing 5-chloroquinoline core. A common precursor for this strategy is 2,5-dichloroquinoline.[4][7]

The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Pathway A: Construction of the Quinoline Ring via Friedländer Annulation

The Friedländer synthesis is a robust method for generating quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[5][6][8] This approach is highly effective for creating a diverse library of substituted quinolines.

Conceptual Workflow

The synthesis begins with the preparation of the key intermediate, 2-amino-5-chlorobenzaldehyde. This is typically achieved through the selective reduction of 5-chloro-2-nitrobenzaldehyde.[3] The subsequent Friedländer annulation with a ketone then yields the desired this compound derivative.

Caption: Workflow for Pathway A.

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-methylquinolin-3-amine

This protocol details the synthesis of a representative this compound derivative using the Friedländer annulation.

Step 1: Synthesis of 2-Amino-5-chlorobenzaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (balloon or H-Cube®). The reaction is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 2-amino-5-chlorobenzaldehyde, which can often be used in the next step without further purification.[1][3]

Step 2: Friedländer Annulation

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (1.0 eq) and propan-2-one (acetone, 1.2 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. Alternatively, a base such as potassium hydroxide can be used.[5]

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-12 hours.

-

Monitoring: The formation of the quinoline product is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-2-methylquinolin-3-amine.[2]

| Parameter | Step 1: Reduction | Step 2: Friedländer Annulation |

| Key Reagents | 5-chloro-2-nitrobenzaldehyde, Pd/C, H₂ | 2-amino-5-chlorobenzaldehyde, Acetone |

| Solvent | Ethanol or Ethyl Acetate | Ethanol |

| Catalyst | 10% Palladium on Carbon | p-Toluenesulfonic acid or KOH |

| Temperature | Room Temperature | Reflux |

| Reaction Time | 2-6 hours | 4-12 hours |

| Purification | Filtration | Column Chromatography |

Pathway B: Palladium-Catalyzed Amination of 2,5-Dichloroquinoline

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][9] This method is particularly useful for the synthesis of this compound derivatives from a 2,5-dichloroquinoline precursor, offering high yields and excellent functional group tolerance.

Conceptual Workflow

This pathway commences with the synthesis of 2,5-dichloroquinoline. A common route is the conversion of 5-chloro-2-hydroxyquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2,5-dichloroquinoline is then subjected to a selective Buchwald-Hartwig amination at the more reactive C2 position.[4]

Caption: Workflow for Pathway B.

Detailed Experimental Protocol: Synthesis of N-Aryl-5-chloroquinolin-2-amine

This protocol outlines the synthesis of an N-aryl substituted this compound derivative.

Step 1: Synthesis of 2,5-Dichloroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 5-chloro-2-hydroxyquinoline (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.

-

Reaction Conditions: The mixture is heated to reflux (around 110 °C) and stirred for 2-4 hours.

-

Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and dried to give 2,5-dichloroquinoline.[4]

Step 2: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dichloroquinoline (1.0 eq), the desired aryl amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., BINAP or DavePhos, 4-10 mol%).[4][10]

-

Base and Solvent Addition: Add a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq) and an anhydrous solvent (e.g., toluene or dioxane).

-

Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

-

Monitoring: The progress of the amination is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through Celite®. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the pure N-aryl-5-chloroquinolin-2-amine.[11]

| Parameter | Step 1: Chlorination | Step 2: Buchwald-Hartwig Amination |

| Key Reagents | 5-chloro-2-hydroxyquinoline, POCl₃ | 2,5-dichloroquinoline, Aryl amine |

| Catalyst System | N/A | Pd₂(dba)₃, BINAP/DavePhos |

| Base | N/A | Sodium tert-butoxide or Cs₂CO₃ |

| Solvent | Neat | Toluene or Dioxane |

| Temperature | Reflux (~110 °C) | 80-110 °C |

| Reaction Time | 2-4 hours | 12-24 hours |

| Purification | Filtration | Column Chromatography |

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The success of Pathway B hinges on the intricate catalytic cycle of the Buchwald-Hartwig amination. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

The cycle initiates with the oxidative addition of the 2-chloroquinoline to the Pd(0) catalyst. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7][9]

Conclusion

The synthesis of this compound derivatives is a critical endeavor in the pursuit of novel therapeutics. The two pathways presented here, Friedländer annulation and Buchwald-Hartwig amination, offer robust and versatile strategies for accessing this important scaffold. The choice of synthetic route will be guided by factors such as starting material availability, desired substitution patterns, and scalability. By understanding the underlying principles and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of this compound derivatives for further investigation in drug discovery programs.

References

- 1. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Page loading... [guidechem.com]

- 11. rsc.org [rsc.org]

Application Notes and Protocols for Kinase Inhibitor Synthesis Using 5-Chloroquinolin-2-amine

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure is adept at mimicking the purine ring of ATP, enabling it to effectively bind to the hinge region of the ATP-binding site on various protein kinases.[2] Dysregulation of kinase signaling is a hallmark of numerous cancers, making them a primary target for modern oncology drug discovery.[1]

Within this class, 5-Chloroquinolin-2-amine emerges as a particularly valuable and versatile starting material. The 2-amino group serves as a critical handle for synthetic elaboration, allowing for the introduction of diverse side chains that can form key interactions with amino acid residues within the kinase domain, thereby dictating potency and selectivity. The chlorine atom at the 5-position is not merely a synthetic placeholder; it can engage in halogen bonding with the target protein, potentially enhancing binding affinity, and it offers a reactive site for further diversification through cross-coupling reactions.[2] This guide provides an in-depth exploration of the use of this compound in the synthesis of kinase inhibitors, focusing on robust palladium-catalyzed cross-coupling methodologies.

Strategic Importance of this compound in Kinase Inhibitor Design

The design of ATP-competitive kinase inhibitors often involves a heterocyclic core that anchors the molecule in the adenine binding pocket, and one or more appended moieties that extend into surrounding hydrophobic and solvent-exposed regions. This compound is strategically designed to fulfill this role.

-

Hinge Binding: The quinoline nitrogen and the exocyclic 2-amino group can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain.

-

Vector for Elaboration: The 2-amino position provides a reactive site for nucleophilic substitution or, more commonly, for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, enabling the facile installation of various aryl or heteroaryl groups.[3]

-

Site for C-C Bond Formation: The 5-chloro position is an excellent electrophilic partner for Suzuki-Miyaura cross-coupling reactions, allowing for the construction of C-C bonds to introduce aryl or heteroaryl substituents that can occupy adjacent pockets and enhance selectivity.[4]

The following workflow illustrates a general strategy for elaborating the this compound scaffold into a hypothetical kinase inhibitor.

References

Application Notes & Protocols: 5-Chloroquinolin-2-amine as a Foundational Intermediate for Novel Antimalarial Agents

Abstract & Introduction

Malaria, a devastating parasitic disease, remains a significant global health challenge, necessitating a robust pipeline of novel therapeutic agents to combat rising drug resistance. The quinoline class of compounds, exemplified by chloroquine, has been a cornerstone of antimalarial chemotherapy for decades.[1] These agents function primarily by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[2][3] This interference leads to a buildup of free heme, which induces oxidative stress and kills the parasite.[4][5]

As the parasite evolves resistance, medicinal chemists must innovate upon these proven scaffolds. 5-Chloroquinolin-2-amine has emerged as a critical and versatile intermediate—a foundational building block—for the synthesis of next-generation quinoline-based antimalarials. Its structure is strategically designed for efficacy:

-

The Quinoline Core: A "privileged scaffold" that inherently targets the parasite's heme polymerization pathway.[2]

-

The 5-Chloro Substituent: This halogen modification can enhance binding affinity and improve crucial pharmacokinetic properties such as metabolic stability and membrane permeability.

-

The 2-Amino Group: A highly versatile chemical handle that allows for the strategic introduction of various side chains. These side chains are pivotal for fine-tuning the compound's potency, altering its physicochemical properties to overcome resistance mechanisms, and enhancing its overall drug-like profile.

This document provides a comprehensive guide for researchers, detailing a representative synthesis of this compound and a general protocol for its subsequent derivatization into potential antimalarial drug candidates.

Synthesis of the Core Intermediate: this compound

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses.[2][4][5] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a particularly direct and powerful method.[4][6][7] The following protocol is a representative application of this strategy for the target intermediate.

Protocol 1: Representative Synthesis of this compound

Principle: This protocol utilizes a base-catalyzed Friedländer-type cyclocondensation reaction. A 2-amino-6-chlorobenzaldehyde is reacted with a compound that can serve as a two-carbon α-methylene synthon (e.g., a compound that can generate an acetaldehyde enolate in situ or a related equivalent), leading to the formation of the quinoline ring system.

Materials and Reagents:

-

2-Amino-6-chlorobenzaldehyde

-

Acetaldehyde or a suitable equivalent (e.g., paraldehyde)

-

Ethanol (Anhydrous)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-amino-6-chlorobenzaldehyde in anhydrous ethanol.

-

Reagent Addition: Add 1.5 equivalents of the acetaldehyde equivalent to the solution. While stirring, slowly add an aqueous solution of potassium hydroxide (2.0 equivalents) dropwise. Causality Note: The base is crucial for catalyzing the initial aldol-type condensation between the two carbonyl-containing reactants.[6]

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature.

-

Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting aldehyde. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water and then with brine. Causality Note: The washing steps remove the inorganic base catalyst and other water-soluble impurities.

-